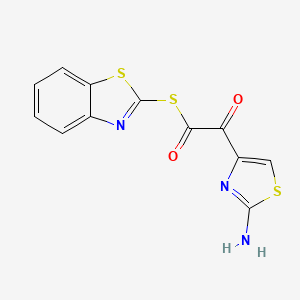

2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, due to its complex structure, is a subject of interest in chemical research, particularly in the context of its solubility, synthesis, and potential applications in various fields. Its intricate molecular structure renders it a candidate for detailed analysis in terms of chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of related thiazole and benzothiazole compounds often involves condensation reactions, esterification, and sometimes cyclization reactions under specific conditions. For example, the synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid S-benzothiazolyl thioester through esterification of related compounds in the presence of triethylamine as a catalyst shows a yield of about 76% (Gao Shi-hao, 2008).

Molecular Structure Analysis

The molecular structure of thiazole and benzothiazole derivatives is critical for understanding their reactivity and physical properties. The crystallographic analysis of related compounds, like methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, provides insights into their molecular conformations and intermolecular interactions, primarily dominated by hydrogen bonding (A. Kennedy et al., 1999).

Chemical Reactions and Properties

Benzothiazole compounds can be synthesized through Brønsted acid-catalyzed cyclization of 2-amino thiophenols with β-diketones under oxidant-, metal-, and radiation-free conditions, leading to various 2-substituted benzothiazoles (M. S. Mayo et al., 2014). Additionally, the synthesis of thiazole derivatives from β-hydroxy- or β-mercapto-α-amino acid esters through dehydrogenation and cyclization reactions indicates a range of possible chemical transformations (M. Badr et al., 1981).

Physical Properties Analysis

The solubility of thiazole derivatives in various solvents is a critical physical property for their application in different fields. Studies on the solubilities of related compounds in pure solvents and binary mixtures provide valuable data for understanding their interactions with solvents and potential use in chemical syntheses (Z. Song et al., 2010).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, such as reactivity towards esterification, condensation, and cyclization reactions, are fundamental to their applications in synthesizing more complex molecules. The improvement in the synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(z)-methoxyimino acetic acide 2-benzo-thiazolyl thioester through mixed solvent conditions and the substitution of catalysts highlights the adaptability and versatility of these compounds in chemical synthesis (Shi Gang, 2011).

Wissenschaftliche Forschungsanwendungen

Solubility Studies

- Solubility in Different Solvents : The solubility of 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester has been extensively studied in a variety of solvents. For instance, Liu et al. (2011) measured its solubility in dichloromethane, acetonitrile, tetrahydrofuran, 1,2-dichloroethane, and acetone, providing valuable data for its application in different chemical environments (Liu et al., 2011). Similarly, Song et al. (2010) investigated its solubility in ethanol, 1-propanol, 1-butanol, 1-pentanol, 2-propanol, 2-methyl-1-propanol, 3-methyl-1-butanol, and a mixture of acetonitrile and dichloromethane (Song et al., 2010).

Synthesis and Biological Activities

Synthesis of Heterofunctionalized Penicillanic Acid Derivatives : Demirci et al. (2014) explored the synthesis of 6-substituted amino-penicillanic acid esters using 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester. The synthesized compounds demonstrated significant antimicrobial, antiurease, anti-β-lactamase, and antilipase activities, showcasing the compound's role in the development of new pharmaceutical agents (Demirci et al., 2014).

Synthesis of α-Acyloxybenzothiazoleamides : Sheikholeslami-Farahani and Shahvelayati (2013) reported the use of 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid, a derivative of the compound, in a Passerini three-component reaction. This synthesis route led to the creation of unsaturated α-benzothiazole acyloxyamides, highlighting its potential in organic synthesis (Sheikholeslami-Farahani & Shahvelayati, 2013).

Enantioselective Organocatalytic Transfer Hydrogenation : Zhu and Akiyama (2010) utilized Benzothiazoline, a related compound, in the enantioselective organocatalytic transfer hydrogenation of α-imino esters. This process resulted in the formation of α-amino esters with excellent enantioselectivities, important in the field of asymmetric synthesis (Zhu & Akiyama, 2010).

Synthesis of Novel Pyridine Derivatives : Patel et al. (2011) synthesized 2-Amino substituted benzothiazoles, which are structurally similar, and evaluated their in vitro antimicrobial activity. This research emphasizes the potential of such compounds in developing new antibacterial and antifungal agents (Patel et al., 2011).

Eigenschaften

IUPAC Name |

S-(1,3-benzothiazol-2-yl) 2-(2-amino-1,3-thiazol-4-yl)-2-oxoethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2S3/c13-11-14-7(5-18-11)9(16)10(17)20-12-15-6-3-1-2-4-8(6)19-12/h1-5H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAQYPPLDAQARE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC(=O)C(=O)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-alpha-oxo-4-thiazoleethanethioicAcidS-2-BenzothiazolylEster | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)